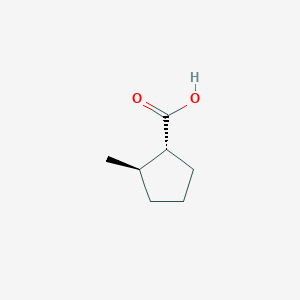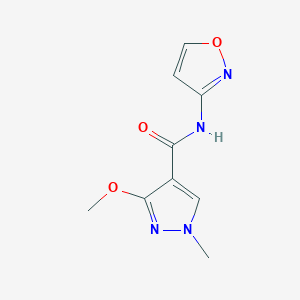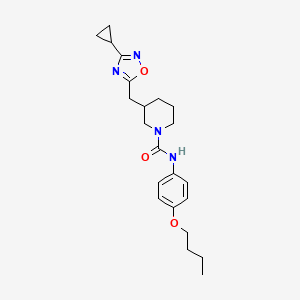
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate” is a chemical compound with the molecular formula C17H18O5S3 . It is a derivative of 1,3-dithiolane, a cyclic compound containing sulfur .
Synthesis Analysis
The synthesis of 1,3-dithiolane derivatives, such as “4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate”, can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Molecular Structure Analysis
The molecular structure of “4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate” is based on the 1,3-dithiolane ring, which is a five-membered cyclic compound containing two sulfur atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate:
Organic Synthesis
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate is often used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules. Researchers utilize this compound to develop new synthetic pathways and to study reaction mechanisms .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential therapeutic properties. Its structural components may interact with biological targets, leading to the development of new drugs. Studies often focus on its efficacy, safety, and mechanism of action in treating various diseases .
Material Science
This compound is also significant in material science, particularly in the development of new materials with specific properties. Its unique chemical structure can be incorporated into polymers or other materials to enhance their mechanical, thermal, or electrical properties. Researchers investigate its potential applications in creating advanced materials for various industries .
Biochemical Studies
In biochemical studies, 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate is used to probe biological systems. Its interactions with enzymes, proteins, and other biomolecules are studied to understand biological processes at the molecular level. This research can lead to insights into enzyme function, protein folding, and cellular signaling pathways .
Environmental Chemistry
Environmental chemists use this compound to study its behavior and effects in the environment. Its stability, degradation pathways, and potential toxicity are examined to assess its environmental impact. This research is crucial for developing strategies to mitigate pollution and for understanding the fate of chemical compounds in nature.
Analytical Chemistry
In analytical chemistry, 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate is used as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments, validating methods, and quantifying other substances. Researchers rely on this compound to ensure accuracy and precision in their analytical measurements .
Catalysis Research
This compound is also investigated for its potential as a catalyst or catalyst precursor in various chemical reactions. Its unique structure may facilitate specific catalytic activities, making it valuable for developing new catalytic processes. Researchers study its efficiency, selectivity, and stability in catalyzing reactions, aiming to improve industrial processes and develop sustainable technologies.
Chemsrc Thermo Fisher ChemicalBook Benchchem Chemsrc Thermo Fisher : ChemicalBook : Benchchem
Safety and Hazards
Propiedades
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S3/c1-20-14-7-8-15(21-2)16(11-14)25(18,19)22-13-5-3-12(4-6-13)17-23-9-10-24-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQJHDUXKOKOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(3-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2696064.png)





![(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2696077.png)
![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)

![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)